

Spectroscopic Characterization of 1-Bromo-1-nitrooctan-2-ol: A Technical Guide

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Compound of Interest

| | |
|----------------|---------------------------|
| Compound Name: | 1-bromo-1-nitrooctan-2-ol |
| CAS No.: | 15509-51-0 |
| Cat. No.: | B092984 |

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Executive Summary

1-Bromo-1-nitrooctan-2-ol (C

H
BrNO
) is a vicinal halonitro alcohol used as an intermediate in the synthesis of
-amino acids, nitroalkenes, and heterocyclic scaffolds.[1][2] Its structure features two
contiguous chiral centers (C1 and C2), resulting in two diastereomeric pairs: anti (erythro) and
syn (threo).

Accurate characterization requires a multi-modal spectroscopic approach:

- ¹H NMR: The primary tool for diastereomer differentiation via vicinal coupling constants ().

- Mass Spectrometry (MS): Confirmation of the bromination state via the characteristic 1:1 isotopic ratio (

Br/

Br).[3][4]

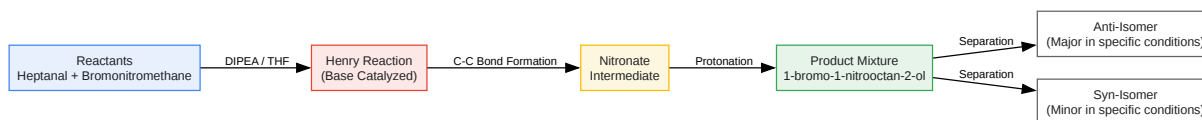
- IR Spectroscopy: Validation of the nitro and hydroxyl functional groups.

Synthesis & Stereochemical Context

The molecule is typically synthesized via the base-catalyzed Henry reaction between heptanal and bromonitromethane. This reaction produces a mixture of diastereomers, the ratio of which depends on the catalyst and solvent conditions.

Synthesis Workflow

The following diagram illustrates the reaction pathway and the resulting stereochemical complexity.



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Figure 1: Synthesis pathway of **1-bromo-1-nitrooctan-2-ol** showing the divergence into diastereomers.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation of the functional groups. The presence of the nitro group is confirmed by two strong bands, while the C-Br stretch appears in the fingerprint region.

| Functional Group | Vibration Mode | Wavenumber (cm ⁻¹) | Intensity |
|------------------|---------------------|--------------------------------|---------------|
| O-H | Stretching | 3400 – 3550 | Broad, Medium |
| C-H | Stretching (Alkane) | 2850 – 2960 | Strong |
| NO ₂ | Asymmetric Stretch | 1550 – 1565 | Strong |
| NO ₂ | Symmetric Stretch | 1360 – 1380 | Strong |
| C-Br | Stretching | 550 – 650 | Medium/Weak |

Mass Spectrometry (MS)

The mass spectrum is definitive for confirming the presence of bromine. The molecular ion (M^+) may be weak or absent due to the lability of the nitro group, but the isotopic pattern is preserved in heavy fragments.

- Isotopic Signature: A 1:1 doublet for any fragment containing bromine (M^+)

Br and

Br).^[3]^[4]

- Key Fragments:

- $[M - NO_2]^+$

]

: Loss of the nitro group (common in aliphatic nitro compounds).

- $[M - H]^+$

O]

: Dehydration product.

- o m/z 57/71: Alkyl chain fragments (butyl/pentyl).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for assigning relative stereochemistry. The vicinal coupling constant (

) between the proton on C1 (H

) and C2 (H

) differs significantly between diastereomers due to the Karplus relationship and preferred conformers (stabilized by intramolecular Hydrogen bonding).

¹H NMR Data (400 MHz, CDCl₃)

)

The chemical shifts below are based on high-field analysis of 1-bromo-1-nitroalkane-2-ols [1][2].

| Position | Proton | Chemical Shift (, ppm) | Multiplicity | Coupling (, Hz) | Assignment |
|----------|----------|-------------------------|---------------|---------------------------------|-----------------|
| C1 | CH(Br)NO | 5.95 – 6.05 | Doublet (d) | Anti: ~9.0 HzSyn: ~3.3 Hz | Diagnostic H |
| C2 | CH(OH) | 4.15 – 4.30 | Multiplet (m) | - | Chiral Center |
| C3 | CH | 1.50 – 1.70 | Multiplet | - | -methylene |
| C4-C7 | (CH) | 1.25 – 1.40 | Broad Singlet | - | Alkyl Chain |
| C8 | CH | 0.88 | Triplet (t) | 7.0 Hz | Terminal Methyl |

Stereochemical Logic:

- Anti-Isomer: Displays a large coupling constant (Hz) for the C1 proton. This corresponds to a dihedral angle of between H1 and H2 in the preferred conformation.
- Syn-Isomer: Displays a small coupling constant (Hz), corresponding to a gauche relationship ().

13C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (, ppm) | Assignment |
|--------|-------------------------|--------------------------|
| C1 | 85.0 – 87.0 | CH(Br)NO (Deshielded) |
| C2 | 72.0 – 73.0 | CH(OH) |
| C3-C7 | 22.0 – 32.0 | Alkyl Chain (CH) |
| C8 | 14.1 | Terminal Methyl |

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation[7]

- Isolate the reaction product via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
- Anti/Syn Separation: If possible, separate diastereomers using a slow gradient (e.g., 95:5 Hexane:EtOAc). The anti isomer typically elutes differently than the syn isomer depending on

the stationary phase interaction.

- Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl

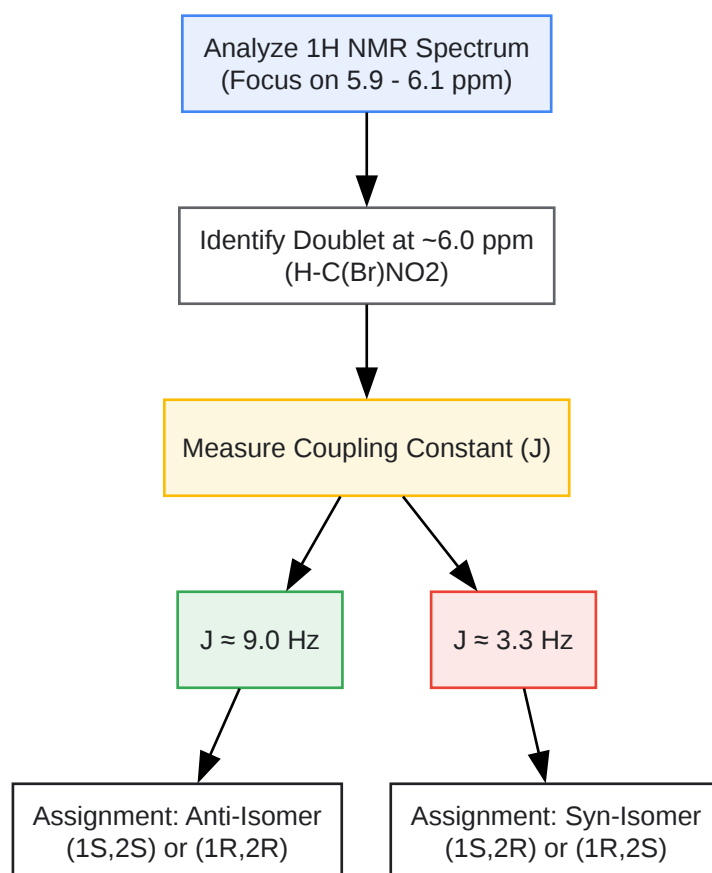
(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent elimination of the nitro group.

Step 2: Acquisition Parameters

- Instrument: 400 MHz NMR (or higher).
- Temperature: 298 K.
- Pulse Sequence: Standard 1H zg30.
- Scans: 16 (1H), 256-512 (13C).

Step 3: Data Analysis Logic

Use the following logic flow to assign your specific isolate:



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Figure 2: Decision tree for stereochemical assignment based on NMR coupling constants.

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